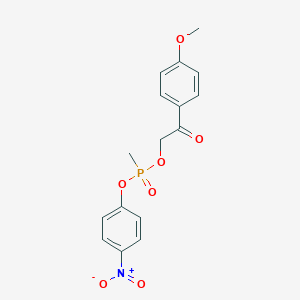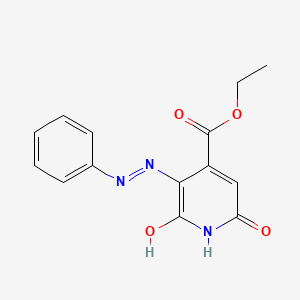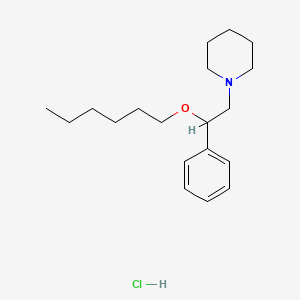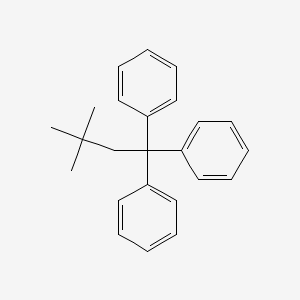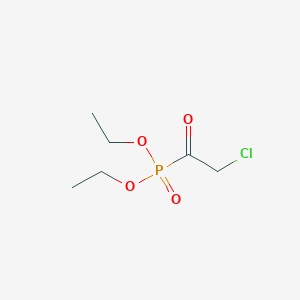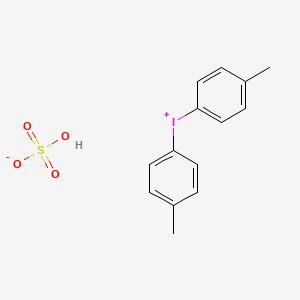
bis(4-methylphenyl)iodanium;hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylphenyl)iodanium;hydrogen sulfate is an organoiodine compound with the molecular formula C14H15IO4S. It is a member of the iodonium salts family, which are known for their utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, with a hydrogen sulfate counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-methylphenyl)iodanium;hydrogen sulfate typically involves the reaction of iodine with 4-methylphenyl derivatives under oxidative conditions. One common method includes the use of 4-methylphenyl iodide and an oxidizing agent such as hydrogen peroxide or peracetic acid in the presence of a suitable acid like sulfuric acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired iodonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylphenyl)iodanium;hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iodine atom is further oxidized.
Reduction: The compound can be reduced to form lower oxidation state iodine compounds.
Substitution: It is involved in substitution reactions where the 4-methylphenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iodine compounds, while reduction can produce iodides or other lower oxidation state products. Substitution reactions can result in a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Bis(4-methylphenyl)iodanium;hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of bis(4-methylphenyl)iodanium;hydrogen sulfate involves the interaction of the iodonium ion with various molecular targets. The iodine atom in the compound can act as an electrophile, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various chemical reactions, where the iodonium ion serves as a key intermediate.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyliodonium chloride
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Bis(4-bromophenyl)iodonium triflate
Uniqueness
Bis(4-methylphenyl)iodanium;hydrogen sulfate is unique due to the presence of 4-methylphenyl groups, which impart specific reactivity and properties to the compound. Compared to other iodonium salts, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-iodine bonds with high selectivity and efficiency.
Propiedades
Número CAS |
14554-95-1 |
|---|---|
Fórmula molecular |
C14H15IO4S |
Peso molecular |
406.24 g/mol |
Nombre IUPAC |
bis(4-methylphenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C14H14I.H2O4S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-5(2,3)4/h3-10H,1-2H3;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
MUPVFMYPIYLTGD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


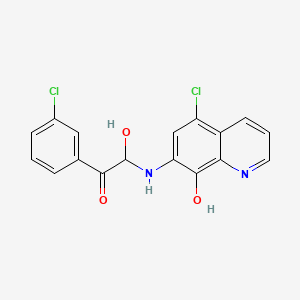
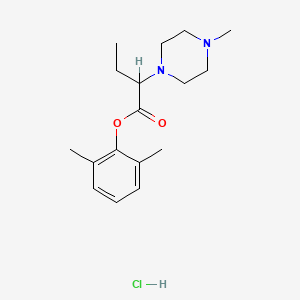
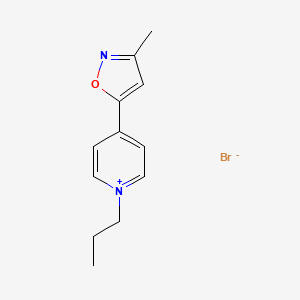
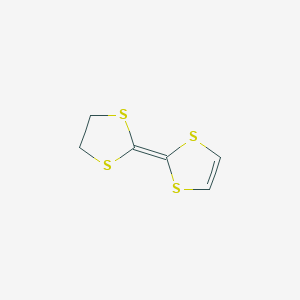
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)
